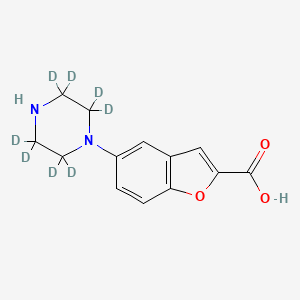
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid. This compound is often used in research settings, particularly in the field of proteomics. The deuterium labeling (d8) is used to distinguish it from its non-deuterated counterpart in mass spectrometry studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Piperazine Group: The piperazine group is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are scaled up using industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 has several scientific research applications:
Proteomics: Used as a biochemical tool in mass spectrometry to study protein interactions and modifications.
Pharmacology: Investigated for its potential as an intermediate in the synthesis of pharmacologically active compounds.
Chemical Biology: Utilized in studies involving the labeling and tracking of biological molecules.
Medicinal Chemistry: Explored for its role in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. The benzofuran ring provides structural stability and enhances binding affinity. The deuterium labeling allows for precise tracking and analysis in mass spectrometry studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Piperazinyl)benzofuran-2-carboxylic acid: The non-deuterated counterpart.
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: An ester derivative used in similar research applications.
Uniqueness
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry studies. The deuterium atoms enhance the compound’s stability and allow for more accurate tracking and analysis compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
XSDYUFFJOJVGMF-SQUIKQQTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















